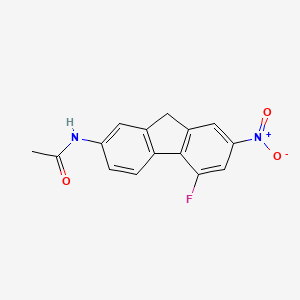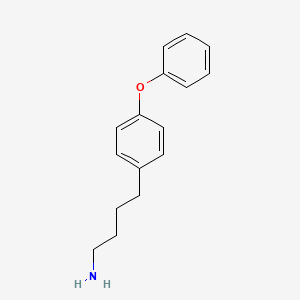
4-(4-Phenoxyphenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Phenoxyphenyl)butan-1-amine is an organic compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol This compound is characterized by the presence of a phenoxyphenyl group attached to a butan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenoxyphenyl)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines . This method typically requires the use of a large excess of ammonia to ensure the formation of primary amines. The reaction conditions often involve heating the reactants to facilitate the substitution process.
Another method involves the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are effective in converting nitriles and amides to primary amines under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk custom synthesis and procurement . The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Phenoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Nucleophilic substitution reactions with haloalkanes can produce alkyl-substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are frequently used as reducing agents.
Substitution: Haloalkanes and ammonia or other amines are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include primary, secondary, and tertiary amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(4-Phenoxyphenyl)butan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and the preparation of various derivatives.
Biology: The compound may be used in studies involving amine interactions and biological pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 4-(4-Phenoxyphenyl)butan-1-amine involves its interaction with molecular targets and pathways in biological systems. As an amine, it can participate in various biochemical reactions, including the formation of hydrogen bonds and interactions with enzymes and receptors . The specific molecular targets and pathways depend on the context of its use in research or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylbutylamine: This compound has a similar structure but lacks the phenoxy group.
Butylamine: A simpler amine with a butane chain and no aromatic groups.
Uniqueness
4-(4-Phenoxyphenyl)butan-1-amine is unique due to the presence of both phenoxy and phenyl groups, which can influence its chemical reactivity and interactions with biological molecules. This structural uniqueness makes it valuable in specific research applications where these functional groups play a critical role .
Eigenschaften
Molekularformel |
C16H19NO |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
4-(4-phenoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C16H19NO/c17-13-5-4-6-14-9-11-16(12-10-14)18-15-7-2-1-3-8-15/h1-3,7-12H,4-6,13,17H2 |
InChI-Schlüssel |
ZCCLORVHHBTNMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


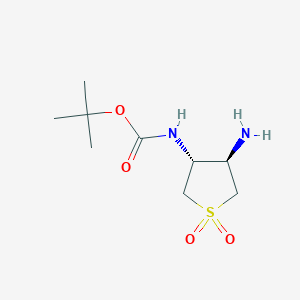
![2-((Methylamino)methyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13133757.png)
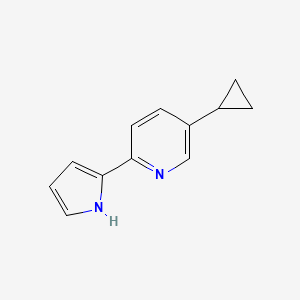
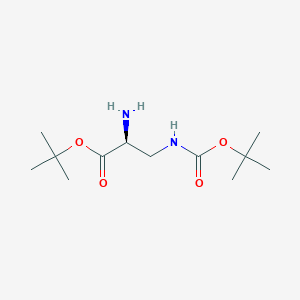

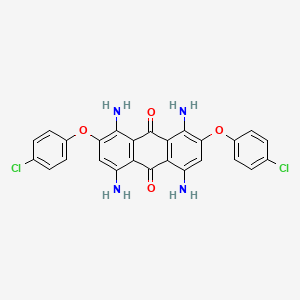
![1-(9H,9'H-[9,9'-Bifluoren]-2-yl)ethanone](/img/structure/B13133796.png)
![(6-Amino-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13133800.png)
![4-Methylbenzo[b]thiophen-3-amine](/img/structure/B13133815.png)



![2-Methyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B13133840.png)
